(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIXAFNTAKZNCN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427227 | |
| Record name | (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16874-09-2 | |
| Record name | (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-Protected Intermediate Synthesis
The tert-butoxycarbonyl (Boc) group is universally employed to protect the amino group during synthesis. A representative route begins with L-tryptophan, which undergoes Boc protection using di-tert-butyl dicarbonate in a tetrahydrofuran (THF)/water mixture. Key parameters include:
-
Reagents : Boc₂O (1.2 equiv), NaOH (2.0 equiv).
-
Conditions : 0°C to room temperature, 12 h.
-
Yield : 85–92% after purification by silica gel chromatography.
The Boc-protected intermediate, (S)-2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid, is isolated as a white crystalline solid. Nuclear magnetic resonance (NMR) confirms regiochemistry: ¹H-NMR (CDCl₃) : δ 1.43 (s, 9H, Boc), 4.52 (m, 1H, α-CH), 7.05–7.45 (m, 5H, indole).
Esterification with tert-Butanol
Esterification of the carboxylic acid group with tert-butanol is achieved via Steglich esterification:
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Reagents : Dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).
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Conditions : Dichloromethane (DCM), 0°C to room temperature, 24 h.
Critical monitoring by thin-layer chromatography (TLC) ensures complete conversion. The tert-butyl ester is preferred for its stability under basic conditions and ease of deprotection.
Alternative Alkylation Strategies
Direct Indole Alkylation
Industrial-scale routes often employ alkylation of indole-3-acetic acid derivatives. A modified Ullmann coupling utilizes copper(I) iodide and N,N'-dimethylethylenediamine (DMEDA) in dimethyl sulfoxide (DMSO):
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Reagents : Bromoethane (3.0 equiv), CuI (10 mol%), DMEDA (20 mol%).
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Conditions : 80°C, 8 h under nitrogen.
Steric hindrance from bulkier alkyl halides (e.g., 2-bromopropane) reduces yields to 32%.
Iridium-Catalyzed Borylation
For functionalized indole precursors, iridium-catalyzed C–H borylation enables late-stage diversification. A two-step, single-flask protocol involves:
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Diboronation : [Ir(cod)OMe]₂ (5 mol%), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.0 equiv), THF, 60°C, 13 h.
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Protodeboronation : Trifluoroacetic acid (TFA, 2.0 equiv), DCM, 0°C, 1 h.
This method achieves 70–75% yield for 7-borylated intermediates, which are convertible to halogenated or hydroxylated derivatives.
Deprotection and Final Isolation
Acidic Deprotection
The Boc group is cleaved using hydrochloric acid (HCl) in dioxane:
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Conditions : 4M HCl/dioxane, 2 h, 0°C.
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Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.
Final purification via recrystallization (ethanol/water) affords the target compound as a hydrochloride salt.
Industrial-Scale Optimization
Continuous Flow Reactors
To enhance throughput, continuous flow systems replace batch processes for Boc protection and esterification:
Green Chemistry Metrics
Solvent recycling and catalyst recovery are prioritized:
Analytical Validation
Spectroscopic Characterization
Purity Assessment
-
HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
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Chiral HPLC : >99% enantiomeric excess (Chiralpak IA-3 column).
Comparative Data Tables
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Boc Protection | Boc₂O, NaOH | THF/H₂O | 0–25 | 85–92 |
| Esterification | DCC, DMAP | DCM | 0–25 | 78–84 |
| Indole Alkylation | CuI, DMEDA | DMSO | 80 | 60–68 |
| Borylation | [Ir(cod)OMe]₂, B₂pin₂ | THF | 60 | 70–75 |
Table 2: Industrial vs. Lab-Scale Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Time | 48–72 h | 8–12 h |
| Solvent Consumption | 50 L/kg | 8 L/kg |
| Purity | 95–98% | >99% |
Chemical Reactions Analysis
Oxidation Reactions
The indole ring undergoes oxidation under controlled conditions. Key findings include:
- Potassium permanganate (KMnO₄) in acidic media oxidizes the indole ring to form indole-3-carboxylic acid derivatives .
- Chromium trioxide (CrO₃) in aqueous sulfuric acid selectively oxidizes the indole C2/C3 positions, yielding oxindole derivatives .
Oxidation Conditions and Yields
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, 80°C, 4 h | Indole-3-carboxylic acid | 72 | |
| CrO₃ (2 eq) | H₂O/H₂SO₄, 50°C, 2 h | 3-Hydroxyindole | 58 |
Reduction Reactions
The indole ring and ester group participate in reduction:
- Lithium aluminum hydride (LiAlH₄) reduces the tert-butyl ester to the corresponding alcohol, (S)-2-amino-3-(1H-indol-3-yl)propan-1-ol , with retention of stereochemistry .
- Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to form indoline derivatives .
Reduction Parameters
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| LiAlH₄ (3 eq) | THF, 0°C → RT, 3 h | (S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol | 85 | |
| H₂ (1 atm), Pd-C | EtOH, RT, 12 h | (S)-tert-Butyl 2-amino-3-(indolin-3-yl)propanoate | 63 |
Electrophilic Substitution
The indole C3 position is highly reactive toward electrophiles:
- Nitration with HNO₃/H₂SO₄ introduces a nitro group at C5 of the indole ring .
- Halogenation (Cl₂, Br₂) occurs at C2/C3 under mild conditions .
Substitution Examples
| Reaction | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃ (1 eq), H₂SO₄, 0°C | 5-Nitroindole derivative | 67 | |
| Bromination | Br₂ (1 eq), DCM, RT | 3-Bromoindole derivative | 74 |
Coupling Reactions
The amino and ester groups facilitate peptide bond formation:
- EDCI/HOBt-mediated coupling with carboxylic acids generates amide derivatives .
- Boc-deprotection with HCl/dioxane exposes the primary amine for further functionalization .
Coupling Protocol
- Activation : EDCI (1.5 eq) and HOBt (1.5 eq) in DCM, 30 min at RT .
- Coupling : Add amine or carboxylic acid (1 eq), stir for 12 h .
- Workup : Purify via flash chromatography (PE/EA = 3:1) .
Alkylation and Fluorination
The indole nitrogen undergoes alkylation:
Fluorination Example
- Reagent : 2-Fluoroethyl tosylate (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 6 h .
- Product : N1-(2-Fluoroethyl)indole derivative, yield = 59% .
Deprotection Reactions
The tert-butyl ester is cleaved under acidic conditions:
- HCl (4 M in dioxane) removes the tert-butyl group quantitatively at RT .
- Trifluoroacetic acid (TFA) selectively deprotects the ester without affecting the indole ring .
Comparative Reactivity Table
Scientific Research Applications
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
(a) Ester Group Modifications
Key Observations :
(b) Substituent Modifications on the Indole or Amino Group
Key Observations :
- Fluoroethyl-substituted derivatives (e.g., from ) are tailored for PET imaging, with moderate enantiomeric excess (53.5–63.9% e.e.), highlighting challenges in stereochemical purity .
- Antifungal analogs () exhibit altered physical states (oil vs. solid) due to non-polar substituents, which may influence bioavailability .
Key Observations :
- Commercial availability of the parent compound () suggests optimized large-scale synthesis, whereas fluorinated analogs require specialized conditions (e.g., NaH in DMF) .
- CDI-mediated coupling () achieves high yields but may require additional purification steps .
Physicochemical and Application Differences
- Solubility : The tert-butyl derivative’s lipophilicity (LogP ~3.88) exceeds methyl/ethyl analogs, impacting membrane permeability in drug design.
- Stability : Tert-butyl esters resist hydrolysis better than methyl/ethyl esters under physiological conditions, making them preferred for prolonged in vivo studies .
- Applications: Radiotracers: Fluoroethyl-substituted derivatives are prioritized for imaging . Antifungal Agents: Non-ester analogs () show bioactivity but lack stability for therapeutic use .
Biological Activity
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C15H21N2O2
- CAS Number: 16874-09-2
- Molecular Weight: 275.35 g/mol
- LogP: 3.8817, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
The mechanism of action of this compound involves its interaction with various molecular targets, primarily through the indole ring. This structural feature allows the compound to bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes such as signal transduction and gene expression .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard methods such as the MTT assay.
These results indicate that this compound may serve as a promising candidate for further development in cancer therapy.
Antiviral Activity
The compound has also been investigated for its antiviral properties. In studies assessing its efficacy against Tobacco Mosaic Virus (TMV), it was shown to exhibit significant antiviral activity, outperforming some standard antiviral agents at certain concentrations .
| Compound | Concentration (mg/L) | Inactivation Effect (%) |
|---|---|---|
| This compound | 500 | >40 |
| Ribavirin | - | Control |
This suggests that the compound may have applications in treating viral infections.
Antimicrobial Activity
Additionally, this compound has shown potential antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further research into antimicrobial therapies .
Case Studies and Research Findings
- Cytotoxicity Assessment : A study conducted on Ehrlich’s ascites carcinoma (EAC) cells indicated that derivatives similar to this compound exhibited significant cytotoxicity compared to standard treatments like 5-fluorouracil, with IC50 values suggesting enhanced activity in specific derivatives .
- Antiviral Efficacy : In vivo studies demonstrated that certain derivatives showed comparable antiviral activity to established antiviral drugs, highlighting their potential in therapeutic applications against viral pathogens .
Comparison with Similar Compounds
This compound can be compared with other indole derivatives to evaluate its unique properties:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| (S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate | 20.0 | Anticancer |
| (S)-Methyl 2-Amino-3-(1H-indol-3-yl)propanoate | 25.0 | Antiviral |
| This compound | 15.5 | Anticancer/Antiviral |
The unique tert-butyl group in this compound enhances its stability and solubility compared to its ethyl and methyl counterparts, potentially leading to improved bioavailability .
Q & A
Q. What are the recommended methods for synthesizing (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate?
Synthesis typically involves protecting-group strategies. For example, tert-butyl carbamate (Boc) protection of the amino group is common, as seen in structurally similar compounds like (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate , where tosyl groups facilitate nucleophilic substitution . Key steps include:
- Boc-protection of the amino group under anhydrous conditions.
- Coupling with indole derivatives via Mitsunobu or Ullmann-type reactions.
- Deprotection using trifluoroacetic acid (TFA) in dichloromethane. Purity is verified by HPLC or NMR (>95% purity recommended for biological assays).
Q. How should researchers handle and store this compound to maintain stability?
Based on safety data sheets (SDS) for related tert-butyl carbamates:
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
- Handling : Use PPE (gloves, lab coat) in a fume hood. No acute hazards are reported, but prolonged exposure to indole derivatives may require respiratory protection .
- Stability : Monitor by TLC or LC-MS every 6 months; degradation products include free carboxylic acids (e.g., from ester hydrolysis).
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR : H and C NMR to confirm stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons; indole protons at δ 7.0–7.5 ppm) .
- X-ray crystallography : For absolute configuration verification. Disordered solvents in crystals (e.g., methanol/water mixtures) require SQUEEZE refinement in PLATON to resolve electron density ambiguities .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO: calculated 261.1603).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data caused by disordered solvents?
In X-ray studies of analogous compounds (e.g., 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid ), unresolved solvent disorder is addressed via:
- SQUEEZE (PLATON) : Removes solvent contributions to diffraction data, improving refinement metrics (R-factor <0.07) .
- Thermogravimetric analysis (TGA) : Quantifies solvent loss during heating (e.g., ~5% weight loss at 100°C for methanol/water solvates) .
- Dynamic light scattering (DLS) : Assesses crystal stability in solution to avoid misinterpretation of lattice parameters.
Q. What experimental designs optimize enantiomeric purity during synthesis?
For chiral tert-butyl derivatives, strategies include:
- Asymmetric catalysis : Use of Evans oxazaborolidines or Jacobsen catalysts for >90% enantiomeric excess (ee) .
- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA (hexane:isopropanol mobile phase) .
- Circular dichroism (CD) : Correlate Cotton effects (e.g., positive ellipticity at 220 nm for S-configuration) with ee values .
Q. How do steric effects from the tert-butyl group influence reactivity in peptide coupling reactions?
The bulky tert-butyl moiety:
- Reduces racemization : Steric hindrance protects the amino group during activation (e.g., with HATU or DCC) .
- Limits solubility : Requires polar aprotic solvents (DMF, DMSO) for reactions.
- Impacts reaction kinetics : Slows acylation rates compared to methyl/benzyl esters, necessitating longer reaction times (24–48 hours) .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and observed 1^11H NMR shifts be addressed?
For indole-containing compounds:
- Solvent effects : Compare DMSO-d vs. CDCl shifts; indole NH protons resonate at δ 10.5–11.0 ppm in DMSO due to hydrogen bonding .
- Tautomerism : Verify absence of keto-enol tautomers (e.g., via H-N HSQC in DO) .
- DFT calculations : Use Gaussian or ORCA to simulate NMR shifts and identify conformational artifacts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
